lithium;3-methyl-2H-pyridin-2-ide
Description
Lithium 3-methyl-2H-pyridin-2-ide is a lithium salt derived from the deprotonated form of 3-methyl-2H-pyridine. The compound features a pyridine ring substituted with a methyl group at the 3-position, coordinated to a lithium cation. Pyridine derivatives are widely utilized in organic synthesis, catalysis, and pharmaceutical intermediates due to their electronic and steric properties .
Properties
CAS No. |
132771-24-5 |
|---|---|
Molecular Formula |
C6H6LiN |
Molecular Weight |
99.1 g/mol |
IUPAC Name |
lithium;3-methyl-2H-pyridin-2-ide |
InChI |
InChI=1S/C6H6N.Li/c1-6-3-2-4-7-5-6;/h2-4H,1H3;/q-1;+1 |
InChI Key |
FPMITXZCPHPTLR-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC1=[C-]N=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;3-methyl-2H-pyridin-2-ide typically involves the lithiation of 3-methylpyridine. This can be achieved using n-butyllithium as a base, which selectively lithiates the 4-position of the pyridine ring . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive organolithium compound from reacting with moisture or oxygen.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Lithium;3-methyl-2H-pyridin-2-ide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the lithium atom is replaced by other electrophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form pyridine derivatives or reduction to form dihydropyridine derivatives.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, electrophiles, and transition metal catalysts. The reactions are typically carried out under anhydrous conditions to prevent the hydrolysis of the organolithium compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the major products are biaryl compounds .
Scientific Research Applications
Lithium;3-methyl-2H-pyridin-2-ide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Industry: It is used in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of lithium;3-methyl-2H-pyridin-2-ide involves the formation of a highly reactive organolithium species that can undergo various chemical transformations. The lithium atom acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. The specific molecular targets and pathways involved depend on the nature of the reaction and the reagents used .
Comparison with Similar Compounds
(3-Methylpyridin-2-yl)methanamine•HCl
- Structure : A pyridine derivative with a methyl group at the 3-position and an amine-functionalized methyl group at the 2-position, forming a hydrochloride salt.
- Molecular Formula : C₇H₁₀N₂•HCl (MW: 122.17 + 36.46) .
- Key Differences: Unlike lithium 3-methyl-2H-pyridin-2-ide, this compound is a hydrochloride salt with a primary amine group.
(E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde Oxime
- Structure : A fluorinated pyridine derivative with a bulky tert-butyldimethylsilyl (TBS) group and pyrrolidine substituent.
- Molecular Formula: Not explicitly stated, but the TBS group increases steric hindrance and lipophilicity .
- Key Differences : The fluorine atom at the 2-position and TBS group drastically alter electronic and steric profiles compared to the simpler methyl group in lithium 3-methyl-2H-pyridin-2-ide. These features may enhance stability against nucleophilic attack but reduce reactivity in cross-coupling reactions.
Lithium 3-((Tetrahydro-2H-Pyran-4-yl)methyl)-3H-Imidazo[4,5-b]pyridine-2-carboxylate
- Structure : A lithium carboxylate with a fused imidazo-pyridine ring and a tetrahydro-2H-pyran substituent.
- Molecular Formula : C₁₃H₁₆LiN₃O₃ (InChIKey: MPKPZRMMKLYOPO-UHFFFAOYSA-M) .
- Key Differences : The carboxylate group and fused imidazole ring introduce distinct coordination chemistry compared to the pyridinide anion. This compound may exhibit stronger chelation properties, making it suitable for catalytic applications.
Data Table: Structural and Functional Comparison
| Compound Name | Substituents/Functional Groups | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| Lithium 3-methyl-2H-pyridin-2-ide | 3-methyl, pyridinide anion, Li⁺ | ~100–120 (estimated) | Ionic, basic, potential ligand |
| (3-Methylpyridin-2-yl)methanamine•HCl | 3-methyl, CH₂NH₂•HCl | 158.63 | Polar, hydrogen-bonding, hydrochloride |
| 2-Fluoronicotinaldehyde Oxime (TBS) | 2-fluoro, TBS-pyrrolidine, oxime | ~400–450 (estimated) | Lipophilic, sterically hindered |
| Lithium Imidazo-Pyridine Carboxylate | Fused imidazo-pyridine, carboxylate, Li⁺ | ~260–280 (estimated) | Chelating, catalytic potential |
Research Findings and Implications
- Reactivity : Lithium 3-methyl-2H-pyridin-2-ide’s simple structure may favor fast kinetic reactivity in deprotonation or alkylation reactions, whereas bulkier analogs (e.g., TBS-substituted derivatives) show slower kinetics due to steric effects .
- Solubility : The lithium salt is likely soluble in polar aprotic solvents (e.g., THF, DMF), whereas hydrochloride salts (e.g., (3-Methylpyridin-2-yl)methanamine•HCl) exhibit higher solubility in water .
- Applications: Pyridinide lithium salts are often employed in organometallic synthesis, while carboxylate derivatives (e.g., ) may serve as ligands in asymmetric catalysis .
Limitations and Notes
- The evidence lacks direct studies on lithium 3-methyl-2H-pyridin-2-ide, necessitating inferences from structural analogs.
- Further experimental data is required to confirm the compound’s physicochemical properties and synthetic utility.
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